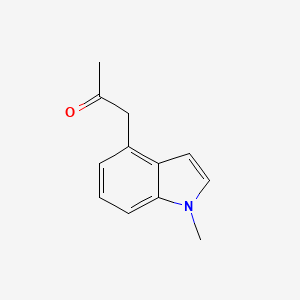
1-(1-methyl-1H-indol-4-yl)propan-2-one
Descripción general
Descripción
1-(1-methyl-1H-indol-4-yl)propan-2-one is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This compound features a methyl group attached to the nitrogen atom of the indole ring and an acetone group at the fourth position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1-methyl-1H-indol-4-yl)propan-2-one can be synthesized through various methods. One common approach involves the alkylation of 1-methylindole with a suitable acetone derivative. For example, the reaction of 1-methylindole with bromoacetone in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-methyl-1H-indol-4-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 1-(1-Methyl-1H-indol-4-yl)ethanol.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(1-methyl-1H-indol-4-yl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-methyl-1H-indol-4-yl)propan-2-one involves its interaction with various molecular targets. The indole ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the compound may act as a ligand for specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylindole: Lacks the acetone group, making it less reactive in certain chemical reactions.
1-(1H-Indol-4-yl)acetone: Lacks the methyl group on the nitrogen atom, which can affect its biological activity.
1-(1-Methyl-1H-indol-3-yl)acetone: The acetone group is positioned differently, leading to variations in reactivity and applications.
Uniqueness
1-(1-methyl-1H-indol-4-yl)propan-2-one is unique due to the specific positioning of the methyl and acetone groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
1-(1-methylindol-4-yl)propan-2-one |
InChI |
InChI=1S/C12H13NO/c1-9(14)8-10-4-3-5-12-11(10)6-7-13(12)2/h3-7H,8H2,1-2H3 |
Clave InChI |
FQOKGFOPDDRGKF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C2C=CN(C2=CC=C1)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2-Acetoxyethoxy)Methyl]Thymine](/img/structure/B8713369.png)





![ethyl [6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate](/img/structure/B8713410.png)

